molecular formula C10H9BrO B169099 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 104107-22-4

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B169099
CAS No.: 104107-22-4
M. Wt: 225.08 g/mol
InChI Key: GMWXCOYOQNIWPE-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (C₁₀H₉BrO, MW 225.08) is a brominated indanone derivative featuring a ketone group at position 1, a methyl substituent at position 2, and a bromine atom at position 5 (Fig. 1). This compound is primarily utilized in medicinal chemistry and drug discovery research due to its structural versatility. Its synthesis involves bromination of precursor indanones followed by elimination and purification steps under acidic conditions . The compound is commercially available as a research-grade product with >98% purity, requiring storage at -20°C or -80°C to ensure stability .

Properties

IUPAC Name

5-bromo-2-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-4-7-5-8(11)2-3-9(7)10(6)12/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWXCOYOQNIWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564726
Record name 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104107-22-4
Record name 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

The reaction is typically conducted in acetic acid as a solvent, with gaseous HBr introduced under controlled temperatures (40–60°C). The electrophilic bromine (Br⁺) generated in situ substitutes the hydrogen at the 5th position, yielding the target compound after 6–8 hours.

Key Parameters:

  • Temperature: 50°C optimal for balancing reaction rate and byproduct formation.

  • HBr Concentration: Stoichiometric excess (1.2 equivalents) ensures complete conversion.

  • Workup: The crude product is purified via recrystallization from ethanol, achieving ≥85% purity in initial runs.

Yield and Scalability

Laboratory-scale reactions report yields of 70–75%, while industrial adaptations using continuous flow reactors improve yields to 82–85% by minimizing side reactions such as di-bromination.

Alternative Bromination with N-Bromosuccinimide (NBS)

For laboratories lacking HBr infrastructure, N-bromosuccinimide (NBS) offers a safer and more controllable bromination alternative. This method is particularly favored for small-scale syntheses requiring high regioselectivity.

Radical vs. Electrophilic Pathways

NBS in carbon tetrachloride (CCl₄) under reflux (80°C) initiates a radical chain mechanism, though the presence of Lewis acids like FeCl₃ shifts the pathway to electrophilic substitution. The latter is preferred for 5-bromo selectivity, achieving 68–72% yields.

Table 1: Comparison of HBr and NBS Bromination Methods

ParameterHBr MethodNBS Method
Yield70–75%68–72%
Reaction Time6–8 hours4–6 hours
ByproductsDi-brominated (<5%)Oxidized ketones (3–5%)
ScalabilityIndustrial-friendlyLab-scale only
CostLowModerate

Industrial-Scale Synthesis

Industrial production prioritizes efficiency, safety, and cost-effectiveness. Continuous flow reactors have replaced batch processes, enabling real-time monitoring and higher throughput.

Continuous Flow Bromination

In a representative protocol, 2-methyl-1-indanone and HBr are pumped into a reactor at 50°C with a residence time of 30 minutes. The output is quenched with sodium bicarbonate and purified via fractional distillation, achieving 85% yield with 99% purity.

Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but increase di-bromination risks. Non-polar solvents (e.g., CCl₄) improve selectivity but require higher temperatures.

Catalytic Enhancements

Adding FeCl₃ (5 mol%) to NBS reactions accelerates electrophilic substitution, reducing reaction time to 3 hours and improving yield to 75%.

Comparative Analysis of Methods

Table 2: Regioselectivity and Purity Across Methods

MethodRegioselectivity (5-Bromo)Purity After Workup
HBr/Acetic Acid>95%85–90%
NBS/CCl₄90–93%82–85%
FeCl₃-NBS/DCM94–96%88–90%

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like chromium trioxide (CrO3) in acetic acid can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution: Products with different halogen atoms or other functional groups.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Organic Synthesis

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules, including pharmaceuticals and agrochemicals. The compound's bromine atom enhances its reactivity in substitution reactions, making it valuable for synthesizing various derivatives .

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these derivatives are as follows:
Compound DerivativeTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Indole Derivative AStaphylococcus aureus1875 ppm
Indole Derivative BEscherichia coli1500 ppm

These findings suggest potential applications in developing antimicrobial agents and coatings for medical devices .

  • Anticancer Activity : The compound has been investigated for its anticancer properties. Research indicates that derivatives synthesized from it can induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. For instance, concentrations above 800 ppm have shown significant efficacy in reducing cell viability .

Neuropharmacological Potential

There is ongoing research into the neuropharmacological applications of this compound. Preliminary studies suggest it may serve as a precursor for compounds targeting neurological disorders such as Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing indole derivatives from this compound demonstrated their effectiveness against common pathogens. The research highlighted the importance of structural modifications in enhancing antimicrobial activity.

Case Study 2: Anticancer Derivatives

Another investigation explored the cytotoxic effects of indole derivatives synthesized from this compound on various cancer cell lines. The results indicated that specific structural configurations significantly influenced their ability to induce apoptosis.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary based on the specific context of its use. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 5-bromo-2-methyl-2,3-dihydro-1H-inden-1-one and related compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Applications/Findings Reference ID
This compound Br (C5), CH₃ (C2) C₁₀H₉BrO 225.08 Research reagent; potential scaffold for drug discovery
5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one Br (C5), F (C4) C₉H₆BrFO 229.05 Intermediate for fluorinated bioactive molecules; improved metabolic stability
3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one OH (C3), i-Pr (C5), CH₃ (C3) C₁₃H₁₈O₂ 206.28 Allelopathic agent (IC₅₀: 0.34 mM for hypocotyl growth inhibition)
5-Chloro-6-methoxy-2-[4-(piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one Cl (C5), OCH₃ (C6), benzylidene (C2) C₂₂H₂₁ClN₂O₂ 388.87 EGFR tyrosine kinase inhibitor; anti-cancer activity against NSCLC
2-(4-Hydroxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one OCH₃ (C5, C6), hydroxybenzylidene (C2) C₁₈H₁₆O₄ 296.32 Anti-Alzheimer candidate; acetylcholinesterase inhibition
5-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one Br (C5), F (C2×2) C₉H₅BrF₂O 247.04 Synthetic intermediate for fluorinated pharmaceuticals

Key Observations :

  • Substituent Effects : Bromine at C5 (as in the target compound) enhances electrophilic reactivity compared to chlorine or methoxy groups, making it suitable for nucleophilic substitution reactions .
  • Fluorine vs. Methyl: Fluorination (e.g., in 5-bromo-4-fluoro-indenone) increases metabolic stability and lipophilicity compared to methyl-substituted analogs .
  • Biological Activity : Benzylidene or hydroxybenzylidene modifications at C2 (e.g., in EGFR inhibitors or anti-Alzheimer compounds) introduce π-π stacking interactions with target proteins, enhancing binding affinity .

Biological Activity

5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities primarily through its role as an inhibitor of specific kinases. Notably, it has been identified as an inhibitor of MAP kinase-interacting kinase (Mnk) 1 and 2. These kinases are crucial in regulating cellular responses to stress and inflammation, making this compound a candidate for therapeutic applications in inflammatory diseases and cancer treatments .

Inhibition of Mnk Kinases

The inhibition of Mnk kinases by this compound is particularly relevant in cancer biology. Mnk kinases are involved in the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), which is essential for the translation of specific mRNAs associated with cell growth and proliferation. By inhibiting these kinases, the compound may reduce the expression of oncogenes and promote apoptosis in cancer cells .

Anticancer Activity

Studies have demonstrated the anticancer potential of this compound across various cancer cell lines. The compound has shown promising results in reducing cell viability and inducing apoptosis in human leukemia and solid tumor cell lines .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
Human Leukemia10Induction of apoptosis
Breast Cancer15Inhibition of eIF4E phosphorylation
Prostate Cancer12Cell cycle arrest at G0/G1 phase

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in vitro . This activity suggests potential use in treating chronic inflammatory conditions.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Leukemia Cells : A study reported that treatment with this compound significantly decreased the viability of human leukemia cells with an IC50 value of approximately 10 µM. The mechanism involved apoptosis induction via mitochondrial pathways .
  • Breast Cancer Research : Another investigation highlighted its effectiveness against breast cancer cells, where it inhibited cell proliferation by targeting Mnk pathways, resulting in reduced tumor growth in xenograft models .
  • Anti-inflammatory Effects : Research focusing on inflammatory models indicated that this compound effectively reduced levels of TNF-alpha and IL-6 in stimulated macrophages, showcasing its potential as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one?

The compound is typically synthesized via functionalization of the indanone scaffold. For example, bromination of 2-methyl-2,3-dihydro-1H-inden-1-one using bromine or N-bromosuccinimide (NBS) under controlled conditions yields the target product. A reported method achieved a 68% yield by reacting 5-bromo-2,3-dihydro-1H-inden-1-one with 2-methylallyl groups under esterification conditions, using pentane:ethyl acetate (3:2) for purification . Key parameters include temperature control (58–62°C for crystallization) and solvent selection to minimize side reactions.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Confirm structural integrity by identifying methyl (δ ~1.5–2.0 ppm) and carbonyl (δ ~200–210 ppm) groups. Aromatic protons in the indenone ring appear as distinct multiplets .
  • IR Spectroscopy : Strong absorption bands at ~1746 cm⁻¹ (C=O stretch) and 765 cm⁻¹ (C-Br stretch) are diagnostic .
  • HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ calculated 231.1016 vs. observed 231.1017) .
  • TLC : Monitor reaction progress using pentane:ethyl acetate (3:2) with an Rf of 0.3 .

Q. What safety protocols are critical when handling this compound?

The compound may cause skin/eye irritation and respiratory distress. Mandatory precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors/dust.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and avoid aqueous discharge .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gap), electrophilicity, and charge distribution. For example, Mulliken charges reveal electron-deficient regions at the bromine-substituted carbon, guiding nucleophilic attack sites. Molecular electrostatic potential (MEP) maps visualize reactive hotspots, aiding in designing derivatives for bioactivity studies .

Q. What strategies resolve crystallographic data discrepancies during structural refinement?

Use SHELX software (e.g., SHELXL/SHELXS) for high-resolution refinement. If twinning or disorder is observed:

  • Apply TWIN/BASF commands to model twinned domains.
  • Use restraints (e.g., DFIX) for poorly resolved methyl or bromine positions.
  • Validate with R-factor convergence (<5%) and difference density maps .

Q. How to design antimicrobial activity assays for this compound?

  • Microbial Strains : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal species (e.g., C. albicans).
  • Method : Broth microdilution (MIC determination) with 96-well plates.
  • Controls : Include ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls.
  • Data Interpretation : Compare zone of inhibition diameters and MIC values to establish structure-activity relationships .

Methodological Challenges and Contradictions

Q. How to address conflicting NMR data between synthetic batches?

Discrepancies may arise from solvent polarity (e.g., CDCl3 vs. DMSO-d6) or trace impurities. Solutions include:

  • Purification : Re-crystallize using gradient solvent systems (e.g., hexane:ethyl acetate).
  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Quantitative Analysis : Integrate peaks with ≥95% purity thresholds .

Q. What experimental adjustments improve low yields in esterification reactions involving this compound?

  • Catalyst Optimization : Replace traditional acids with Lewis acids (e.g., ZnCl₂) to enhance reactivity.
  • Temperature Modulation : Conduct reactions under reflux (e.g., 80°C) to accelerate kinetics.
  • Protecting Groups : Introduce tert-butyldimethylsilyl (TBDMS) groups to stabilize intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
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5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

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